molecular formula C18H18F3NO2 B4056972 2-(2,3-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide

2-(2,3-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No.: B4056972
M. Wt: 337.3 g/mol
InChI Key: ZTHNKKVRBGWKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide is a useful research compound. Its molecular formula is C18H18F3NO2 and its molecular weight is 337.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.12896330 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Neurokinin-1 Receptor Antagonism : Harrison et al. (2001) described a water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral administration. This compound showed effectiveness in pre-clinical tests related to emesis and depression, highlighting its potential in these areas Harrison et al., 2001.

  • Insecticidal Activity : Tohnishi et al. (2005) explored Flubendiamide, a compound with a unique chemical structure that includes a heptafluoroisopropyl group, and demonstrated its extremely strong insecticidal activity, particularly against lepidopterous pests Tohnishi et al., 2005.

  • Antidepressant Agents : Clark et al. (1979) investigated a series of analogues for their potential as antidepressant agents, with one compound chosen for further evaluation due to its good activity in animal models and relative lack of anticholinergic side effects Clark et al., 1979.

  • Extended Networks in Transition-Metal Ions : Armentano et al. (2006) examined the structural characterization of complexes involving dicyanamide and its effects on the resulting network, considering the impact of different ligands Armentano et al., 2006.

  • Asymmetric Grignard Cross-Coupling : Hayashi et al. (1981) discussed the use of specific propanamines in nickel-catalyzed asymmetric cross-coupling, contributing to the field of synthetic chemistry Hayashi et al., 1981.

  • Photophysics of Phlorin Macrocycles : Pistner et al. (2013) synthesized a set of phlorin macrocycles, studying their redox and photochemical properties, and their binding capabilities with fluoride, which is significant for supramolecular chemistry Pistner et al., 2013.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-11-7-6-10-16(12(11)2)24-13(3)17(23)22-15-9-5-4-8-14(15)18(19,20)21/h4-10,13H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHNKKVRBGWKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=CC=C2C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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